4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
The compound “4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Attached to this core is a tetrahydro-2H-pyran-2-yl group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydropyran derivatives are commonly used in organic synthesis . They are often used as protecting groups for alcohols, reacting with alcohols to give 2-tetrahydropyranyl ethers .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The pyrazolo[3,4-d]pyrimidine core is a fused ring system containing nitrogen atoms .
Chemical Reactions Analysis
Tetrahydropyran derivatives are known to be resilient to a variety of reactions . They can be used as protecting groups for alcohols, and can be removed by acid-catalyzed hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Tetrahydropyran is a colourless volatile liquid .
Scientific Research Applications
Synthesis and Characterization
- A novel compound, closely related to 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, was synthesized and characterized, indicating its potential as an intermediate for various pharmacologically interesting substances (Ogurtsov & Rakitin, 2021).
Catalytic Applications
- Research on a derivative of this compound explored its use in a catalytic aroylation process with aromatic aldehydes, showcasing its role in facilitating nucleophilic reactions (Miyashita et al., 1990).
Pharmacological Potential
- A study identified pyrazolo[3,4-d]pyrimidine nucleosides with significant antitumor activity, underscoring the potential medical applications of compounds in this class (Bhat et al., 1981).
Drug Design and Development
- The compound PF-04447943, which includes a tetrahydro-2H-pyran-2-yl group in its structure, was developed as a PDE9A inhibitor, showing promise for treating cognitive disorders (Verhoest et al., 2012).
Novel Syntheses and Derivatives
- Research has focused on synthesizing and characterizing new derivatives of pyrazolo[3,4-d]pyrimidines, revealing their diverse applications in medicinal chemistry and other fields (Schmidt et al., 1959).
Electrophilic and Anhydrous Studies
- The electrochemical properties of compounds similar to this compound have been investigated, contributing to the understanding of their reactivity and stability (Dryhurst, 1976).
Future Directions
Properties
IUPAC Name |
4-chloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-9-7-5-14-15(10(7)13-6-12-9)8-3-1-2-4-16-8/h5-6,8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPZYGIDOLOTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286289 | |
Record name | 4-Chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91446-15-0 | |
Record name | 91446-15-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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